molecular formula C18H17BrFNOS B1327337 4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone CAS No. 898781-94-7

4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone

Cat. No. B1327337
CAS RN: 898781-94-7
M. Wt: 394.3 g/mol
InChI Key: UUWDRFNUFRUWMO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various halogenated compounds has been explored in the provided papers. For instance, the synthesis of methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate involved a method that has been both theoretically and experimentally studied, resulting in a compound with potential as a hepatitis B inhibitor . Similarly, the synthesis of 4-anilino-6-bromoquinazolines and their derivatives has been evaluated, with certain derivatives showing significant cytotoxicity against HeLa cells, suggesting their potential as inhibitors of epidermal growth factor receptor tyrosine kinase . Another study focused on the synthesis of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone, which was characterized using various spectroscopic methods and X-ray diffraction, and evaluated for antiproliferative activity . Additionally, the synthesis of 1-Bromo-4-(2,2-diphenylvinyl) benzene was achieved through the Wittig-Horner reaction, with the compound exhibiting interesting photoluminescence properties . Lastly, a two-step radiosynthesis of 4-[18F]Fluorophenol from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide was described, yielding the product in no-carrier-added form, which is useful for the synthesis of complex radiopharmaceuticals .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were extensively analyzed. The compound from the first study crystallizes in a monoclinic P21/c space group, with Hirshfeld surface analysis used to study intermolecular interactions . The structure of the novel bioactive heterocycle in the third study was confirmed by X-ray diffraction, revealing a monoclinic crystal system and specific conformations for the piperidine and morpholine rings . The steric configuration of the synthesized 1-Bromo-4-(2,2-diphenylvinyl) benzene was found to hinder tight intermolecular packing, which is beneficial for its photoluminescence properties .

Chemical Reactions Analysis

The papers describe various chemical reactions used in the synthesis of the compounds. The Wittig-Horner reaction was employed to synthesize 1-Bromo-4-(2,2-diphenylvinyl) benzene , while nucleophilic substitution reactions were used in the synthesis of 4-benzyloxyphenyl-(2-thienyl)iodonium bromide . The specific reactions leading to the compounds with potential biological activity were not detailed in the abstracts provided, but they likely involve complex organic synthesis techniques.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using different analytical techniques. Spectroscopic methods such as IR, 1H NMR, LC-MS, and XRD were used to characterize the compounds . The photoluminescence properties of 1-Bromo-4-(2,2-diphenylvinyl) benzene were investigated, showing a significant increase in fluorescence intensity in the solid state compared to the solution state . The compound from the first study demonstrated in vitro nanomolar inhibitory activity against HBV, indicating its biological activity . The cytotoxicity of the quinazoline derivatives against MCF-7 and HeLa cells was evaluated, with some compounds showing superior activity compared to Gefitinib .

Scientific Research Applications

Antineoplastic and Antiproliferative Activities

Compounds related to 4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone have shown significant antiproliferative activity. A study by Al‐Ghorbani et al. (2017) demonstrated that novel morpholine conjugated benzophenone analogues exhibited anti-proliferative activity against various types of neoplastic cells, including mouse and human cells such as DLA, EAC, MCF-7, and A549 cells. These compounds, including ones with bromo and methyl groups, were significant for extensive anti-mitogenic activity, suggesting their potential in cancer treatment (Al‐Ghorbani et al., 2017).

Fluorinated Compounds in Medicinal Chemistry

Fluorinated benzophenone derivatives, such as those related to 4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone, have applications in developing multipotent agents against diseases like Alzheimer's. Belluti et al. (2014) synthesized a series of fluorinated benzophenones and evaluated them against β-secretase and acetylcholinesterase. These compounds showed promising results, suggesting their potential utility in Alzheimer's disease drug development (Belluti et al., 2014).

Photostability Enhancement in Fluorophores

The fluorination of fluorophores, as seen in compounds related to 4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone, can significantly enhance their photostability and improve spectroscopic properties. A study by Woydziak et al. (2012) detailed the synthesis of fluorinated fluorophores through nucleophilic aromatic substitution, yielding fluorinated benzophenones, xanthones, acridones, and thioxanthones. These compounds exhibited high fluorescence with tunable absorption and emission spectra, indicating their potential in various applications including material science and bioorganic chemistry (Woydziak et al., 2012).

properties

IUPAC Name

(4-bromo-3-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFNOS/c19-16-6-5-13(11-17(16)20)18(22)15-4-2-1-3-14(15)12-21-7-9-23-10-8-21/h1-6,11H,7-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUWDRFNUFRUWMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC(=C(C=C3)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643826
Record name (4-Bromo-3-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-fluoro-2'-thiomorpholinomethyl benzophenone

CAS RN

898781-94-7
Record name (4-Bromo-3-fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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